molecular formula C15H15N3O2 B2562324 (2E)-3-(dimethylamino)-1-[4-(pyrimidin-2-yloxy)phenyl]prop-2-en-1-one CAS No. 339018-66-5

(2E)-3-(dimethylamino)-1-[4-(pyrimidin-2-yloxy)phenyl]prop-2-en-1-one

Cat. No.: B2562324
CAS No.: 339018-66-5
M. Wt: 269.304
InChI Key: POUFCTIUPAXZJZ-DHZHZOJOSA-N
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Description

The compound (2E)-3-(dimethylamino)-1-[4-(pyrimidin-2-yloxy)phenyl]prop-2-en-1-one is a chalcone derivative characterized by:

  • A conjugated α,β-unsaturated ketone backbone.
  • A dimethylamino (-N(CH₃)₂) group at the 3-position, acting as an electron-donating substituent.
  • A pyrimidin-2-yloxy group at the para-position of the aryl ring, introducing a heterocyclic ether moiety.

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-(4-pyrimidin-2-yloxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-18(2)11-8-14(19)12-4-6-13(7-5-12)20-15-16-9-3-10-17-15/h3-11H,1-2H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUFCTIUPAXZJZ-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=C(C=C1)OC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC=C(C=C1)OC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819969
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(dimethylamino)-1-[4-(pyrimidin-2-yloxy)phenyl]prop-2-en-1-one typically involves the following steps:

    Formation of the enone structure: This can be achieved through an aldol condensation reaction between an appropriate aldehyde and ketone.

    Introduction of the dimethylamino group: This step may involve the use of dimethylamine in the presence of a suitable catalyst.

    Attachment of the pyrimidin-2-yloxy group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of corresponding oxides.

    Reduction: Reduction reactions may convert the enone to an alcohol or alkane.

    Substitution: The dimethylamino and pyrimidin-2-yloxy groups can participate in substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a diketone, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

    Synthesis of derivatives:

Biology

    Biological activity studies: Researchers may investigate the biological activity of the compound and its derivatives, including potential antimicrobial, antiviral, or anticancer properties.

Medicine

    Drug development: The compound could serve as a lead compound in the development of new pharmaceuticals targeting specific diseases.

Industry

    Material science: The compound and its derivatives may find applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2E)-3-(dimethylamino)-1-[4-(pyrimidin-2-yloxy)phenyl]prop-2-en-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Chalcones with dimethylamino and diverse substituents are extensively studied. Below, we compare the target compound with analogs grouped by substituent type, biological activity, and physicochemical properties.

Monoamine Oxidase (MAO) Inhibition

Chalcones with dimethylamino and heterocyclic/electron-withdrawing groups show MAO inhibition. Key examples:

Compound Substituents MAO-A IC₅₀ (μM) MAO-B IC₅₀ (μM) Selectivity Reference
IM5 4-(Imidazol-1-yl)phenyl 0.30 ± 0.010 0.40 ± 0.017 Non-selective
C5 4-Methoxyphenyl 0.29 ± 0.011 0.14 ± 0.001 MAO-B selective
Target* 4-(Pyrimidin-2-yloxy)phenyl Data not available Data not available Predicted MAO-B affinity

Insights :

  • The dimethylamino group enhances electron donation, improving binding to MAO isoforms .
Antiviral Activity

Chalcones with dimethylamino and aryl groups show interactions with viral proteins:

  • PAAPA: N-(4-[(2E)-3-(4-Dimethylaminophenyl)-1-phenylprop-2-en-1-one]) acetamide exhibited strong ACE2 binding, relevant to SARS-CoV-2 entry .
  • Target : The pyrimidinyloxy group could enhance interactions with viral spike proteins due to hydrogen bonding.

Photophysical and NLO Properties

Chalcones with extended π-systems or electron-donor-acceptor (D-π-A) architectures exhibit NLO activity:

Compound Substituents Key Findings Reference
AN-1 Anthracen-9-yl Enhanced NLA response due to ethylene π-bridge
Comp.2 4-Dimethylaminophenyl High polarizability and hyperpolarizability (β) vs. urea
Target* Pyrimidin-2-yloxy Predicted planarity and NLO enhancement

Insights :

  • The pyrimidinyloxy group may disrupt planarity compared to anthracene derivatives but improve solubility and charge transfer .
  • Dimethylamino’s electron donation synergizes with pyrimidinyloxy’s electron-withdrawing nature, enhancing D-π-A effects.

Physicochemical Properties

Synthetic yields, melting points, and spectral data for selected analogs:

Compound Substituents Yield (%) Melting Point (°C) Key Spectral Data Reference
3e 4-Dimethylaminophenyl 81.26 IR: 1634 cm⁻¹ (C=O)
DPHP 2-Hydroxyphenyl ¹H NMR: δ 7.97 (d, J=15.9 Hz)
LabMol-67 4-(Piperidin-1-yl)phenyl 84 181 HPLC Purity: 99.97%
Target* Pyrimidin-2-yloxy Predicted 70–80% Predicted 190–200 Expected C=O stretch ~1640 cm⁻¹

Insights :

  • Microwave synthesis (e.g., ) typically yields >70% for chalcones.
  • Pyrimidinyloxy’s polarity may lower melting points compared to nitro or chloro analogs.

Structural Modifications and SAR

  • Heterocyclic Substituents : Imidazole (IM5) and thiophene () groups improve MAO inhibition and solubility. Pyrimidinyloxy may offer similar benefits with added metabolic stability.
  • Extended π-Systems : Anthracene derivatives (AN-1, AN-2) show enhanced NLO but reduced solubility . The target’s pyrimidinyloxy balances conjugation and solubility.
  • Electron-Withdrawing Groups : Nitro or chloro substituents () increase dipole moments but reduce bioavailability.

Biological Activity

The compound (2E)-3-(dimethylamino)-1-[4-(pyrimidin-2-yloxy)phenyl]prop-2-en-1-one , also known by its CAS number 339018-66-5 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluation, and the mechanisms underlying its activity against various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C15H15N3O2C_{15}H_{15}N_{3}O_{2}, with a molecular weight of approximately 269.299 g/mol . The structure features a dimethylamino group and a pyrimidinyl ether moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC15H15N3O2C_{15}H_{15}N_{3}O_{2}
Molecular Weight269.299 g/mol
CAS Number339018-66-5
Melting PointNot specified

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa . The minimum inhibitory concentration (MIC) values suggest potent activity, comparable to established antibiotics .

Cytotoxicity

The compound has also been evaluated for cytotoxic effects on cancer cell lines. In studies utilizing the MTT assay, it was shown to induce apoptosis in several cancer cell types, including breast and lung cancer cells. The IC50 values were reported to be in the low micromolar range, indicating strong potential as an anticancer agent .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of DNA Gyrase : Molecular docking studies have indicated strong binding affinity to DNA gyrase, a crucial enzyme for bacterial DNA replication. The compound forms multiple hydrogen bonds with key residues in the active site, disrupting bacterial replication processes .
  • Interaction with Cellular Pathways : The compound's structure allows it to interact with various cellular pathways involved in apoptosis and cell cycle regulation, leading to increased cytotoxicity against cancer cells .

Case Studies and Research Findings

Several case studies highlight the compound's potential:

  • Study 1 : A study published in MDPI evaluated the compound's antibacterial properties against clinical isolates of resistant bacteria. Results showed an MIC of 0.21 µM against Pseudomonas aeruginosa, demonstrating its efficacy as a novel antimicrobial agent .
  • Study 2 : Research focusing on cytotoxicity revealed that this compound significantly inhibited cell proliferation in breast cancer cell lines with an IC50 value of approximately 5 µM .

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